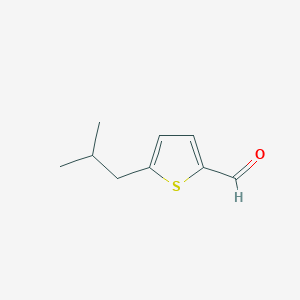

5-Isobutyl-thiophene-2-carbaldehyde

Descripción general

Descripción

5-Isobutyl-thiophene-2-carbaldehyde is a chemical compound that belongs to the thiophene family, a class of heterocyclic compounds with notable applications in materials science, organic electronics, and pharmaceuticals. While specific research on 5-Isobutyl-thiophene-2-carbaldehyde is limited, insights can be derived from studies on similar thiophene derivatives.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to incorporate various substituents, enhancing their chemical and physical properties. A regioselective synthesis approach using chemo- and regioselective Br/Li exchange reactions from bromo-thiophene derivatives has been reported, demonstrating a method that could potentially be adapted for the synthesis of 5-Isobutyl-thiophene-2-carbaldehyde (S. Bar, 2021).

Molecular Structure Analysis

Thiophene derivatives' molecular structure plays a crucial role in their reactivity and properties. Studies on thiophene-2-carbaldehyde compounds show variations in their conformational preferences based on solvent polarity, indicating that the molecular structure of 5-Isobutyl-thiophene-2-carbaldehyde could similarly influence its chemical behavior (S. Salman, 1982).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including coupling reactions and condensation, to form complex structures with diverse functionalities. For example, the reaction of thiophene-2-carbaldehyde with arene diazonium chlorides in the presence of CuCl2 catalyst leads to the formation of 5-aryl-2-thiophenecarbaldehydes, highlighting the reactive nature of the carbaldehyde group in thiophene derivatives (M. Obushak, V. Matiychuk, R. Lytvyn, 2008).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular architecture. Research on the synthesis and structure-physicochemical properties relationship of thiophene-substituted compounds provides insights into how substituents like the isobutyl group might affect the physical characteristics of 5-Isobutyl-thiophene-2-carbaldehyde (Z. Tokárová, Anna Biathová, 2018).

Chemical Properties Analysis

The chemical properties of thiophene derivatives are largely defined by their functional groups. Studies on thiophene-2-carbaldehyde and its derivatives highlight their reactivity towards various chemical reactions, such as hydroxyalkylation, which could be relevant for understanding the reactivity of 5-Isobutyl-thiophene-2-carbaldehyde (Shyh-Ming Yang, Jim-Min Fang, 1995).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

The synthesis and study of thiophene derivatives, including compounds structurally related to 5-Isobutyl-thiophene-2-carbaldehyde, have been of significant interest due to their diverse applications in material science, organic synthesis, and as intermediates in the production of various chemical entities. For instance, the regioselective synthesis of thiophene derivatives through Br/Li exchange reactions demonstrates their potential in constructing complex molecules with high precision, indicating their utility in synthetic chemistry and material science applications (S. Bar, 2021). Similarly, the development of novel fluorescent sensors for metal ions, such as the one for ferric ion detection using thiophene derivatives, showcases the role these compounds play in creating sensitive and selective analytical tools (Qiang Zhang et al., 2016).

Optical and Photophysical Properties

The exploration of thiophene derivatives extends into the study of their optical and photophysical properties. Research on 4H-thieno[3,2-c]chromenes synthesized from thiophene derivatives underlines their potential as covert marking pigments due to their specific photophysical characteristics, opening avenues in security printing and data storage technologies (Evgeny B. Ulyankin et al., 2021). The synthesis of thiophene-substituted bis(5,4-d)thiazoles and their analysis for UV-Vis and fluorescence properties further exemplify the versatility of thiophene derivatives in developing materials with tailored optical properties (Z. Tokárová & Anna Biathová, 2018).

Corrosion Inhibition

In the context of industrial applications, thiophene derivatives have been identified as effective corrosion inhibitors for metals in aggressive environments. Studies on thiophene derivatives as corrosion inhibitors for aluminum alloys in hydrochloric acid medium provide insights into the mechanisms of corrosion protection and highlight their potential in extending the lifespan of metal components in corrosive settings (N. Arrousse et al., 2022).

Polymer Science

Moreover, the polymerization of thiophene-2-carbaldehyde derivatives, as demonstrated in studies involving hydrochloric acid as a catalyst, indicates the significance of these compounds in polymer science, where they contribute to the development of materials with unique morphological and structural characteristics (ahmad Al-Hamdan et al., 2021).

Safety And Hazards

Propiedades

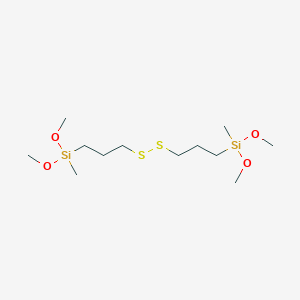

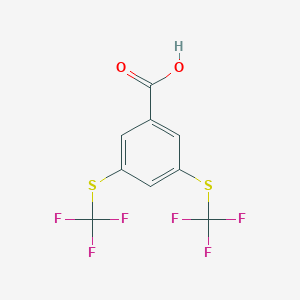

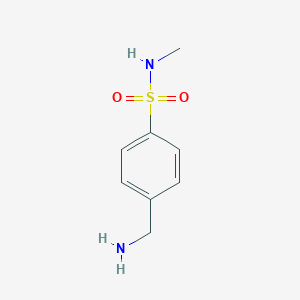

IUPAC Name |

5-(2-methylpropyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)5-8-3-4-9(6-10)11-8/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHUUTRXFJQXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603663 | |

| Record name | 5-(2-Methylpropyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isobutyl-thiophene-2-carbaldehyde | |

CAS RN |

104804-16-2 | |

| Record name | 5-(2-Methylpropyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)